molecular formula C14H15F2NO2 B2603424 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097933-03-2

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2603424
CAS No.: 2097933-03-2
M. Wt: 267.276
InChI Key: FCQUFYGPTVATER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DFHBI-1T and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its binding to RNA molecules. This compound has been found to specifically bind to RNA with a hairpin loop structure. The binding of this compound to RNA induces a conformational change in the RNA molecule, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects. This compound has been shown to be non-toxic to cells and tissues at concentrations used for RNA detection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide as a fluorescent probe for RNA detection is its high specificity for RNA with a hairpin loop structure. This compound has been found to have minimal background fluorescence, resulting in high signal-to-noise ratio. However, one of the limitations of using this compound is its limited applicability for RNA molecules with different structures.

Future Directions

There are several future directions for the research on 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide. One of the directions is the development of new fluorescent probes based on this compound for the detection of different types of RNA molecules. Another direction is the modification of this compound to improve its binding affinity and specificity for RNA molecules. Additionally, the application of this compound for the detection of RNA in live cells and tissues is another area for future research. Finally, the use of this compound for the detection of RNA in clinical samples such as blood and urine is also a potential area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research as a fluorescent probe for RNA detection. This compound has been synthesized using different methods and has been found to specifically bind to RNA with a hairpin loop structure. The future directions for the research on this compound include the development of new fluorescent probes, modification of this compound to improve its binding affinity and specificity, and the application of this compound for the detection of RNA in live cells and tissues.

Synthesis Methods

The synthesis of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has been achieved using different methods. One of the methods involves the reaction of 2,6-difluorobenzonitrile with 1-hydroxycyclohex-2-en-1-ylmethanol in the presence of a base such as sodium hydride. The resulting compound is then treated with benzoyl chloride to obtain the final product.

Scientific Research Applications

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has been used in scientific research as a fluorescent probe for RNA detection. This compound has been found to bind to RNA molecules and emit fluorescence upon binding. This property has been utilized for the detection of RNA in cells and tissues.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2/c15-10-5-4-6-11(16)12(10)13(18)17-9-14(19)7-2-1-3-8-14/h2,4-7,19H,1,3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQUFYGPTVATER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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